Piperidine-2-carbaldehyde
Overview
Description
Piperidine-2-carbaldehyde is an organic compound with the molecular formula C6H9NO. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of an aldehyde functional group at the second position of the piperidine ring. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of piperidine-2-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation of piperidine using air or oxygen in the presence of a suitable catalyst. This method offers a scalable and efficient route for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Piperidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to piperidine-2-carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to piperidine-2-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Primary amines or hydroxylamine in the presence of a mild acid catalyst.
Major Products Formed:
Oxidation: Piperidine-2-carboxylic acid.
Reduction: Piperidine-2-methanol.
Substitution: Imines or oximes, depending on the nucleophile used.
Scientific Research Applications
Piperidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of piperidine-2-carbaldehyde depends on its specific application. In biological systems, it can interact with enzymes or receptors, modulating their activity. For example, this compound derivatives may inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Piperidine-2-carbaldehyde can be compared with other similar compounds, such as:
Pyridine-2-carbaldehyde: Similar structure but with a nitrogen atom in the aromatic ring, leading to different reactivity and applications.
Piperidine-3-carbaldehyde: The aldehyde group is positioned at the third carbon, resulting in distinct chemical properties and reactivity.
Piperidine-4-carbaldehyde:
Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism allows for the exploration of diverse chemical and biological properties.
Properties
IUPAC Name |
piperidine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLCYFVJQKWNRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451135 | |
Record name | Piperidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144876-20-0 | |
Record name | Piperidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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